1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
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Overview
Description
1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and reactivity. It features a pyrrole ring substituted with bromine and chlorine atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The pyrrole ring is then formed through cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing catalysts to enhance reaction efficiency. The use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, is also prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrroles .
Scientific Research Applications
1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2-Bromophenyl)-1H-pyrrole: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the bromine atom, affecting its overall reactivity and applications.
Uniqueness: 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for a broader range of applications compared to its analogs .
Properties
CAS No. |
90188-00-4 |
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Molecular Formula |
C10H4BrCl2NO2 |
Molecular Weight |
320.95 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-5-3-1-2-4-6(5)14-9(15)7(12)8(13)10(14)16/h1-4H |
InChI Key |
MCVWRGJSRMUXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br |
Origin of Product |
United States |
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